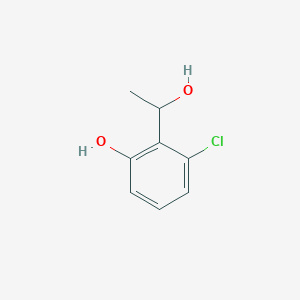

3-Chloro-2-(1-hydroxyethyl)phenol

描述

3-Chloro-2-(1-hydroxyethyl)phenol is a halogenated phenolic compound featuring a chlorine atom at the 3-position and a hydroxyethyl group (-CH₂CH₂OH) at the 2-position of the benzene ring. The hydroxyethyl substituent may enhance solubility in polar solvents compared to simpler phenolic derivatives .

属性

分子式 |

C8H9ClO2 |

|---|---|

分子量 |

172.61 g/mol |

IUPAC 名称 |

3-chloro-2-(1-hydroxyethyl)phenol |

InChI |

InChI=1S/C8H9ClO2/c1-5(10)8-6(9)3-2-4-7(8)11/h2-5,10-11H,1H3 |

InChI 键 |

SQIFRWXJZDVABQ-UHFFFAOYSA-N |

规范 SMILES |

CC(C1=C(C=CC=C1Cl)O)O |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-(1-hydroxyethyl)phenol can be achieved through several methods. One common approach involves the use of 2-chloro-1-(3-hydroxyphenyl)ethanone as a substrate. This substrate undergoes a catalytic reduction reaction using ketoreductase as a catalyst, along with a hydrogen donor, buffer solution, and coenzyme . This method is advantageous due to its high activity, stereoselectivity, and mild reaction conditions.

Industrial Production Methods

In industrial settings, the production of this compound often involves enzymatic synthesis. This method simplifies the synthesis steps, reduces the amount of reagents used, and provides high optical purity. The reaction conditions are mild and environmentally friendly, making it suitable for large-scale production .

化学反应分析

Types of Reactions

3-Chloro-2-(1-hydroxyethyl)phenol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the hydroxyl group to other functional groups, such as hydrogenation to form alkanes.

Substitution: Nucleophilic aromatic substitution reactions can replace the chloro group with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Strong nucleophiles like sodium amide (NaNH2) or thiourea can be used under basic conditions.

Major Products Formed

Oxidation: Quinones and other oxidized phenolic compounds.

Reduction: Alkanes or alcohols.

Substitution: Aminophenols or thiophenols.

科学研究应用

3-Chloro-2-(1-hydroxyethyl)phenol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Industry: Utilized in the production of various chemical products, including pharmaceuticals and agrochemicals.

作用机制

The mechanism of action of 3-Chloro-2-(1-hydroxyethyl)phenol involves its interaction with specific molecular targets and pathways. In biological systems, it can act as an antimicrobial agent by disrupting cell membrane integrity and inhibiting essential enzymes. The hydroxyl group and chloro substituent play crucial roles in its reactivity and binding affinity to target molecules .

相似化合物的比较

Comparison with Structural Analogs

Chloro-Phenols with Hydroxyalkyl Substituents

3-[(1R)-2-Chloro-1-hydroxyethyl]phenol (CAS not provided)

- Structure : Differs in the configuration of the hydroxyethyl group (R-chirality) and the position of the chlorine atom.

- Properties : The chiral center may influence biological interactions, such as receptor binding selectivity. Its molecular formula (C₈H₉ClO₂) and molar mass (~172.6 g/mol) are comparable to the target compound, suggesting similar solubility and melting points .

3-Chloro-2-hydroxymethyl-phenol (CAS 1094627-55-0)

- Structure : Contains a hydroxymethyl (-CH₂OH) group instead of hydroxyethyl.

- Properties: Molecular formula C₇H₇ClO₂, molar mass 158.58 g/mol. However, the hydroxyethyl group in the target compound may improve water solubility due to extended hydrogen bonding .

Table 1: Key Properties of Hydroxyalkyl-Substituted Chloro-Phenols

Chloro-Phenols with Aminoalkyl Substituents

3-Chloro-2-{[(3-hydroxypropyl)amino]methyl}phenol (CAS 1491467-28-7)

- Structure: Features an amino-methyl group linked to a hydroxypropyl chain.

- This contrasts with the hydroxyethyl group in the target compound, which lacks basicity but offers stronger hydrogen-bonding capacity .

3-[2-(Methylamino)ethyl]phenol hydrochloride (CAS 33543-61-2)

- Structure: Contains a methylaminoethyl (-CH₂CH₂NHCH₃) group.

- Properties: The protonated amino group in the hydrochloride salt increases water solubility. Such derivatives are often explored for adrenergic activity, whereas hydroxyethyl-substituted phenols may exhibit antioxidant or antimicrobial effects .

Table 2: Aminoalkyl vs. Hydroxyalkyl Substituents

Chloro-Phenols with Specialized Functional Groups

(E)-3-Chloro-2-(((4-chlorophenyl)imino)methyl)phenol

- Structure: Schiff base with an imino (-C=N-) group.

- Properties: Schiff bases are known for metal-chelation capacity and antimicrobial activity. The target compound lacks this functionality but may share halogen-dependent bioactivity .

1-(3-Chlorophenyl)-3-(6-((1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)amino)phenyl)propan-1-ol

- Structure : Complex bicyclic amine substituent.

- Properties : The bulky substituent may limit solubility but enhance lipid membrane penetration, a trait absent in the simpler hydroxyethyl derivative .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。